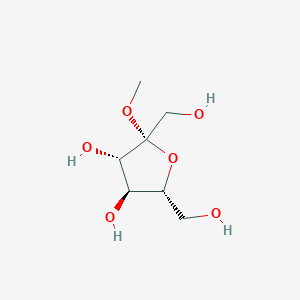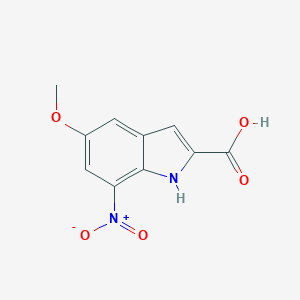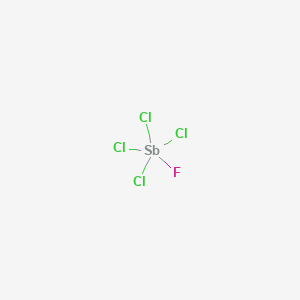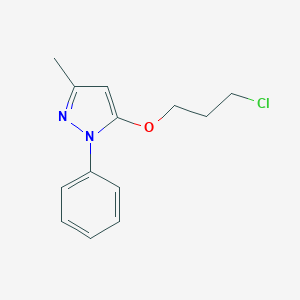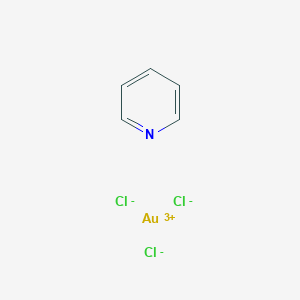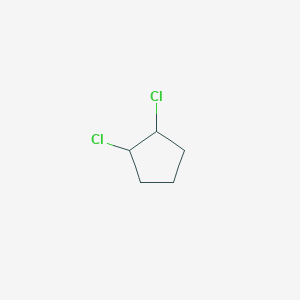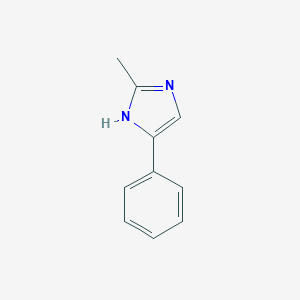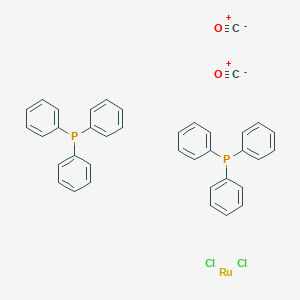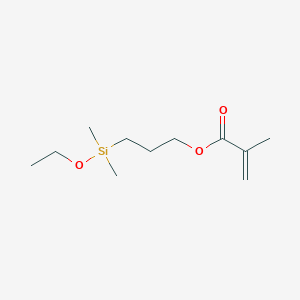![molecular formula C13H11BrN2 B080945 N-[(2-bromophenyl)methylideneamino]aniline CAS No. 10407-11-1](/img/structure/B80945.png)
N-[(2-bromophenyl)methylideneamino]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-bromophenyl)methylideneamino]aniline is an organic compound with the molecular formula C13H11BrN2 and a molecular weight of 275.14 g/mol. This compound is characterized by the presence of a bromophenyl group and a phenylhydrazine moiety, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromophenyl)methylideneamino]aniline typically involves the condensation reaction between 2-bromobenzaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N-[(2-bromophenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted phenylhydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azobenzene derivatives, while substitution reactions can produce a wide range of substituted phenylhydrazines .
科学的研究の応用
N-[(2-bromophenyl)methylideneamino]aniline has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-[(2-bromophenyl)methylideneamino]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
N’-[(E)-(4-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide: This compound shares a similar bromophenyl group but differs in its overall structure and functional groups.
Indole Derivatives: Compounds containing the indole nucleus, such as 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness: N-[(2-bromophenyl)methylideneamino]aniline is unique due to its specific combination of a bromophenyl group and a phenylhydrazine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
特性
CAS番号 |
10407-11-1 |
|---|---|
分子式 |
C13H11BrN2 |
分子量 |
275.14 g/mol |
IUPAC名 |
N-[(2-bromophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11BrN2/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H |
InChIキー |
AGUARNBWSQREFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
正規SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



